Cas no 887625-09-4 (6-chloroimidazo[1,2-b]pyridazin-2-amine)
![6-chloroimidazo[1,2-b]pyridazin-2-amine structure](https://ja.kuujia.com/scimg/cas/887625-09-4x500.png)
6-chloroimidazo[1,2-b]pyridazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2,b]pyridazin-2-amine
- 6-chloro-Imidazo[1,2-b]pyridazin-2-amine
- 6-Chloroimidazo[1,2-b]pyridazin-2-amine
- Imidazo[1,2-b]pyridazin-2-amine, 6-chloro-
- PubChem19270
- VEHNVCGISXDBIG-UHFFFAOYSA-N
- FCH1178378
- TRA0071678
- PB15226
- SY008386
- 6-chloroimidazo[1,2-b]pyridazine-2-amine
- AX8174324
- AB1001103
- V8716
- ST24039955
- 6-Chloroimidazo[1,2-b]pyridazin-2-amine (ACI)
- (6-Chloroimidazo[1,2-b]pyridazin-2-yl)amine
- 2-Amino-6-chloroimidazo[1 pound not2-b]pyridazine
- AS-32422
- MFCD16495902
- Z1255459904
- EN300-2106777
- 887625-09-4
- DB-027792
- 6-Chloroimidazo[2,1-f]pyridazin-2-amine
- CS-0044497
- DTXSID60677833
- SCHEMBL1302985
- AKOS015901302
- 6-chloroimidazo[1,2-b]pyridazin-2-amine
-
- MDL: MFCD16495902
- インチ: 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
- InChIKey: VEHNVCGISXDBIG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2N(C=C(N)N=2)N=1
計算された属性
- せいみつぶんしりょう: 168.02000
- どういたいしつりょう: 168.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 56.2
じっけんとくせい
- 密度みつど: 1.71
- PSA: 56.21000
- LogP: 1.54610
6-chloroimidazo[1,2-b]pyridazin-2-amine セキュリティ情報
6-chloroimidazo[1,2-b]pyridazin-2-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloroimidazo[1,2-b]pyridazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K13764-100g |
2-Amino-6-chloroimidazo[1,2-b]pyridazine |
887625-09-4 | 97% | 100g |
$3200 | 2023-09-03 | |
eNovation Chemicals LLC | D297933-10g |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 95% | 10g |
$605 | 2024-05-24 | |
abcr | AB315374-250 mg |
2-Amino-6-chloroimidazo[1,2-b]pyridazine, 95%; . |
887625-09-4 | 95% | 250 mg |
€106.90 | 2023-07-19 | |
Enamine | EN300-2106777-0.5g |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 95% | 0.5g |
$125.0 | 2023-09-16 | |
Enamine | EN300-2106777-1.0g |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 95% | 1.0g |
$199.0 | 2023-07-06 | |
Enamine | EN300-2106777-2.5g |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 95% | 2.5g |
$389.0 | 2023-09-16 | |
eNovation Chemicals LLC | D689533-5g |
2-Amino-6-chloroimidazo[1,2-b]pyridazine |
887625-09-4 | 98% | 5g |
$105 | 2024-07-20 | |
eNovation Chemicals LLC | D689533-10g |
2-Amino-6-chloroimidazo[1,2-b]pyridazine |
887625-09-4 | 98% | 10g |
$200 | 2024-07-20 | |
Chemenu | CM104246-25g |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 95+% | 25g |
$1207 | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM909-250mg |
6-chloroimidazo[1,2-b]pyridazin-2-amine |
887625-09-4 | 97% | 250mg |
589CNY | 2021-05-08 |
6-chloroimidazo[1,2-b]pyridazin-2-amine 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
6-chloroimidazo[1,2-b]pyridazin-2-amineに関する追加情報
6-Chloroimidazo[1,2-b]pyridazin-2-amine (CAS No. 887625-09-4): A Comprehensive Overview
6-Chloroimidazo[1,2-b]pyridazin-2-amine (CAS No. 887625-09-4) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridazines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The molecular structure of 6-chloroimidazo[1,2-b]pyridazin-2-amine consists of a pyridazine ring fused with an imidazole ring, with a chlorine atom substituting at the 6-position. This specific arrangement of functional groups imparts the compound with distinct chemical and biological characteristics. The presence of the chlorine atom enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties and cellular uptake.
Recent studies have highlighted the potential of 6-chloroimidazo[1,2-b]pyridazin-2-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes or pathways.
In addition to its antiviral properties, 6-chloroimidazo[1,2-b]pyridazin-2-amine has shown promise in cancer research. A research team from the National Cancer Institute reported that this compound selectively inhibits the growth of certain cancer cell lines, particularly those overexpressing specific kinases involved in cell proliferation and survival. The selective nature of this inhibition suggests that 6-chloroimidazo[1,2-b]pyridazin-2-amine could be a valuable lead compound for developing targeted cancer therapies.
The pharmacological profile of 6-chloroimidazo[1,2-b]pyridazin-2-amine has also been extensively studied. Preclinical data indicate that it exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as an oral therapeutic agent. Moreover, its low toxicity profile in animal models suggests a favorable safety margin for clinical use.
In terms of synthetic methods, several routes have been developed to produce 6-chloroimidazo[1,2-b]pyridazin-2-amine. One common approach involves the condensation of 3-amino-5-chloropyrazine with an appropriate nitrile or amide followed by cyclization to form the imidazopyridazine core. These synthetic strategies have been optimized to improve yield and purity, facilitating large-scale production for preclinical and clinical studies.
The potential applications of 6-chloroimidazo[1,2-b]pyridazin-2-amine extend beyond its direct therapeutic effects. Its unique chemical structure makes it an attractive scaffold for medicinal chemists to explore structure-activity relationships (SAR) and develop analogs with enhanced biological activities. For example, modifications at the 3-position or introduction of additional functional groups can lead to compounds with improved potency or selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-chloroimidazo[1,2-b]pyridazin-2-amine in various disease settings. Early-phase trials have shown promising results, with patients demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings underscore the potential of this compound as a novel therapeutic agent and warrant further investigation in larger clinical trials.
In conclusion, 6-chloroimidazo[1,2-b]pyridazin-2-amine (CAS No. 887625-09-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in clinical settings.
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